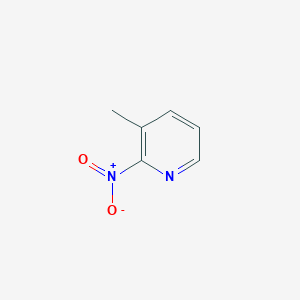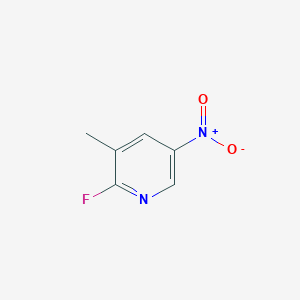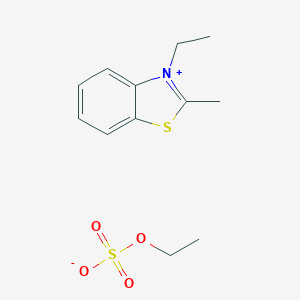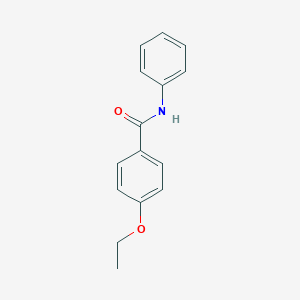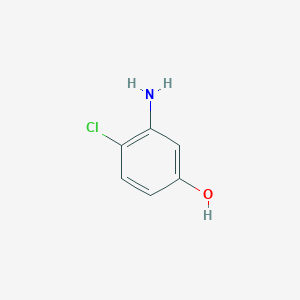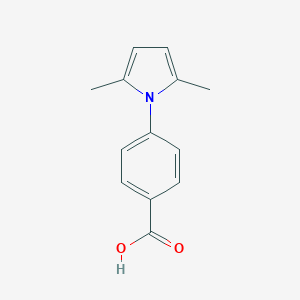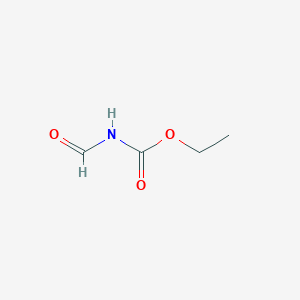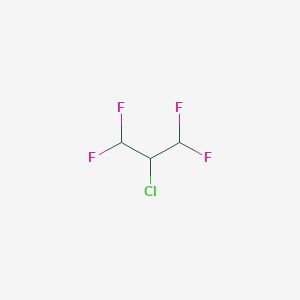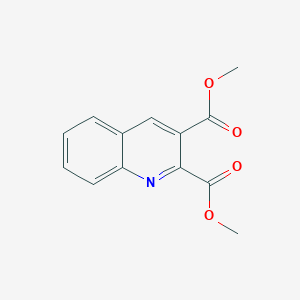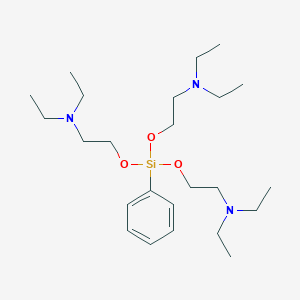
Phenyltris(2-diethylaminoethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyltris(2-diethylaminoethoxy)silane, also known as PTDES, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PTDES is a silane-based compound that has a phenyl group attached to it, along with three diethylaminoethoxy groups. This compound is used primarily in the field of organic chemistry and material science, where it has shown promise as a reagent for various chemical reactions and as a precursor for the synthesis of novel materials.
作用机制
The mechanism of action of Phenyltris(2-diethylaminoethoxy)silane is not well understood, but it is believed to function as a Lewis acid catalyst in many chemical reactions. The diethylaminoethoxy groups on the compound are thought to act as electron donors, while the phenyl group acts as an electron acceptor. This combination of electron-donating and electron-accepting groups makes Phenyltris(2-diethylaminoethoxy)silane an effective catalyst for many reactions.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Phenyltris(2-diethylaminoethoxy)silane. However, studies have shown that it is not toxic to cells and does not cause significant harm to living organisms. It is important to note that Phenyltris(2-diethylaminoethoxy)silane should be handled with care, as it is a hazardous chemical and can cause irritation to the skin and eyes.
实验室实验的优点和局限性
Phenyltris(2-diethylaminoethoxy)silane has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions, and it is relatively easy to synthesize. Additionally, Phenyltris(2-diethylaminoethoxy)silane is stable under a wide range of conditions and can be stored for extended periods of time without significant degradation. However, there are also limitations to its use. Phenyltris(2-diethylaminoethoxy)silane is a hazardous chemical and requires proper handling and storage. Additionally, it is not suitable for use in certain reactions, such as those that require a strong acid or base catalyst.
未来方向
There are several future directions for research on Phenyltris(2-diethylaminoethoxy)silane. One area of interest is the use of Phenyltris(2-diethylaminoethoxy)silane as a catalyst for the synthesis of novel materials, such as metal-organic frameworks and porous polymers. Another area of research is the development of new reactions using Phenyltris(2-diethylaminoethoxy)silane as a reagent. Finally, there is potential for the use of Phenyltris(2-diethylaminoethoxy)silane in the field of biomedicine, such as in the development of drug delivery systems or as a contrast agent for medical imaging.
Conclusion:
In conclusion, Phenyltris(2-diethylaminoethoxy)silane is a versatile and promising compound that has shown significant potential for use in scientific research. Its unique properties make it an effective reagent for various chemical reactions and a precursor for the synthesis of novel materials. While there are limitations to its use, Phenyltris(2-diethylaminoethoxy)silane remains an important tool for organic chemists and material scientists. Ongoing research on Phenyltris(2-diethylaminoethoxy)silane will likely lead to new applications and discoveries in the future.
合成方法
Phenyltris(2-diethylaminoethoxy)silane can be synthesized using a variety of methods, including the reaction of phenyltrichlorosilane with diethylaminoethanol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. Other methods of synthesis include the reaction of phenyltrichlorosilane with diethylamine and ethylene oxide, or the reaction of phenyltrichlorosilane with diethylamine followed by the addition of ethylene oxide.
科学研究应用
Phenyltris(2-diethylaminoethoxy)silane has been used extensively in scientific research, particularly in the field of organic chemistry. It has been shown to be an effective reagent for various chemical reactions, such as the synthesis of arylsulfonamides and the preparation of phosphine-borane adducts. Phenyltris(2-diethylaminoethoxy)silane has also been used as a precursor for the synthesis of novel materials, such as mesoporous silica nanoparticles and polymeric materials.
属性
CAS 编号 |
17146-76-8 |
|---|---|
产品名称 |
Phenyltris(2-diethylaminoethoxy)silane |
分子式 |
C24H47N3O3Si |
分子量 |
453.7 g/mol |
IUPAC 名称 |
2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3 |
InChI 键 |
AODUXVBVLDHNPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
规范 SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
其他 CAS 编号 |
17146-76-8 |
同义词 |
Tris[2-(diethylamino)ethoxy]phenylsilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



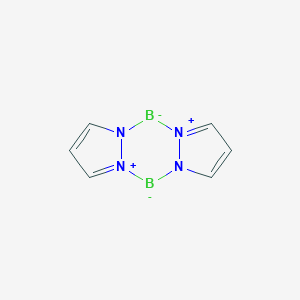
![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
